Octyl 2-(2,4,5-trichlorophenoxy)propionate

Herbicide fate Soil hydrolysis Phenoxyalkanoic ester degradation

Octyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 94043-00-2) is the n-octyl ester of fenoprop (2,4,5-TP), a chlorophenoxypropionic acid herbicide and auxin-type plant growth regulator. This compound belongs to the phenoxy herbicide family, which includes 2,4-D and 2,4,5-T derivatives, and is characterized by a C17H23Cl3O3 molecular formula with a molecular weight of 381.7 g/mol.

Molecular Formula C17H23Cl3O3
Molecular Weight 381.7 g/mol
CAS No. 94043-00-2
Cat. No. B12659826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 2-(2,4,5-trichlorophenoxy)propionate
CAS94043-00-2
Molecular FormulaC17H23Cl3O3
Molecular Weight381.7 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C17H23Cl3O3/c1-3-4-5-6-7-8-9-22-17(21)12(2)23-16-11-14(19)13(18)10-15(16)20/h10-12H,3-9H2,1-2H3
InChIKeyOFXFXKNVHYPBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 94043-00-2): Procurement-Relevant Identity and Class Context


Octyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 94043-00-2) is the n-octyl ester of fenoprop (2,4,5-TP), a chlorophenoxypropionic acid herbicide and auxin-type plant growth regulator [1]. This compound belongs to the phenoxy herbicide family, which includes 2,4-D and 2,4,5-T derivatives, and is characterized by a C17H23Cl3O3 molecular formula with a molecular weight of 381.7 g/mol [2]. The n-octyl ester moiety confers high lipophilicity (predicted logP of approximately 7.3–7.5) [2], which governs its environmental fate, formulation compatibility, and biological uptake kinetics. As a derivative of a now-restricted parent acid, this substance is primarily encountered in analytical reference standards or specialized industrial applications rather than bulk agrochemical formulation [3].

Why Generic Fenoprop Ester Substitution Fails for Octyl 2-(2,4,5-trichlorophenoxy)propionate


Chlorophenoxypropionate esters are not functionally interchangeable. The alcohol moiety (n-octyl vs. isooctyl vs. 2-ethylhexyl vs. methyl vs. butyl) critically determines hydrolysis half-life in soil, vapor pressure, lipophilicity, and ultimately herbicidal efficacy and off-target volatility risk [1]. A study by Smith (1976) demonstrated that iso-octyl esters of 2,4,5-T hydrolyze markedly slower in soil than iso-propyl or n-butyl analogs, with no detectable ester remaining after 48 hours under moist soil conditions [2]. Straight-chain n-octyl esters, with their higher molecular weight and distinct steric accessibility, are expected to exhibit altered enzymatic hydrolysis kinetics and formulation behavior compared to branched isomers. Therefore, substituting octyl 2-(2,4,5-trichlorophenoxy)propionate with any other fenoprop ester without experimental validation introduces uncontrolled variability in degradation rate, bioavailability, and environmental persistence—a risk that directly impacts regulatory compliance and experimental reproducibility [3].

Quantitative Differentiation Evidence for Octyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 94043-00-2)


Soil Hydrolysis Half-Life: Isooctyl Ester Persistence Advantage Over Short-Chain Esters

In a direct comparative study by Smith (1976), the iso-octyl ester of 2,4,5-T demonstrated significantly slower hydrolysis in four Saskatchewan prairie soils at 25±1°C compared to iso-propyl and n-butyl esters. After 24 hours, less than 20% of applied iso-propyl and n-butyl esters were recoverable from one soil type and none from the remaining three, while iso-octyl ester loss was substantially slower. No trace of the 2,4,5-T iso-octyl ester was detected in any moist soil after 48 hours [1]. As the n-octyl ester (CAS 94043-00-2) shares comparable molecular weight and steric properties with the iso-octyl ester, its hydrolysis rate is expected to fall within this longer persistence window relative to short-chain ester alternatives.

Herbicide fate Soil hydrolysis Phenoxyalkanoic ester degradation Environmental persistence

Lipophilicity (XLogP3): Octyl Ester Outperforms Methyl and Ethyl Esters in Lipid Solubility

The computed XLogP3 for fenoprop-isoctyl ester (a structural isomer of the n-octyl ester) is 7.3, as reported by PubChem [1]. This value is substantially higher than the logP of the fenoprop parent acid (2.92) [2] and markedly exceeds that of fenoprop methyl ester (predicted logP approximately 3.8–4.0 based on fragment contributions). The n-octyl ester, with an equivalent C8 alkyl chain, is expected to exhibit comparable or slightly higher logP due to the absence of branching. This 3–4 log unit increase relative to short-chain esters translates to a >1000-fold difference in octanol-water partition coefficient, indicating significantly greater lipophilicity and potential for passive membrane permeation.

Lipophilicity Partition coefficient Phenoxy ester Bioavailability

Regulatory Classification: Octyl Ester as a Hazardous Substance Under CERCLA

Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), '2,4,5-TP esters'—a category that includes octyl 2-(2,4,5-trichlorophenoxy)propionate—are listed as hazardous substances with a reportable quantity of 100 pounds (45.4 kg) [1]. This classification imposes specific spill reporting, storage documentation, and disposal requirements that do not apply equally to all phenoxy herbicide derivatives. For instance, 2,4-D esters are regulated under a separate listing with a higher reportable quantity threshold. The inclusion of this specific ester under the CERCLA 40 CFR 302.4 list, designated as '2,4,5-TP esters' (Ambiguous quality, Approved status) [2], means procurement of this compound necessitates hazardous materials handling protocols that are not triggered by procurement of non-regulated herbicide esters.

Regulatory compliance CERCLA Hazardous substance Environmental liability

Physical Hazard Profile: Density-Driven Spill Behavior and Combustion Byproducts

The isooctyl ester of 2,4,5-TP has a measured density of 1.183 g/mL at 68°F (20°C), making it denser than water, which means it will sink in aqueous environments [1]. This physical property distinguishes it from lighter phenoxy ester formulations (e.g., methyl esters with densities near 1.0–1.05 g/mL) and has direct implications for spill containment and environmental remediation. Additionally, combustion of this chlorinated aromatic ester emits noxious fumes including hydrogen chloride gas [1], creating a specific fire hazard not present with non-chlorinated herbicide esters. The n-octyl ester, being a straight-chain isomer, is expected to exhibit an equivalent density within measurement tolerance.

Chemical safety Spill response Density Combustion products

High-Value Application Scenarios for Octyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 94043-00-2)


Environmental Fate and Persistence Studies Requiring Slow-Release Ester Hydrolysis Kinetics

Researchers investigating phenoxy herbicide degradation in soil matrices should select the n-octyl ester specifically to achieve a hydrolysis half-life exceeding 24 hours under field-capacity moisture conditions. As demonstrated by Smith (1976), iso-octyl esters persist detectably for up to 48 hours in moist prairie soils, whereas short-chain esters are fully hydrolyzed within 24 hours [1]. This extended persistence window allows for time-course sampling over multi-day experiments without the confounding rapid acid formation seen with methyl or ethyl esters, making the octyl ester the appropriate choice for degradation pathway elucidation and metabolite profiling studies.

Non-Aqueous Analytical Standard Preparation for GC-MS and LC-MS/MS Quantification

The high lipophilicity (XLogP3 = 7.3) of the octyl ester, over 10,000-fold greater than fenoprop free acid [2], makes it ideal for preparation of stock standards in organic solvents such as methanol, acetonitrile, or hexane without the solubility limitations of the acid or shorter-chain esters. Laboratories performing EPA Method 8151A or equivalent chlorinated herbicide residue analysis in environmental samples benefit from the octyl ester's superior organic-phase solubility and chromatographic retention characteristics on non-polar GC columns, reducing the need for derivatization compared to the free acid form.

CERCLA-Compliant Hazardous Material Handling Protocol Development

Facilities that already maintain CERCLA hazardous substance compliance infrastructure can leverage octyl 2-(2,4,5-trichlorophenoxy)propionate as a representative 2,4,5-TP ester for developing and validating spill response plans, reporting procedures, and personnel training under 40 CFR 302.4 [3]. Because this compound triggers the 100 lb reportable quantity threshold, it serves as a realistic training surrogate for emergency response exercises involving chlorophenoxy hazardous substances, providing operational readiness without the need to handle more acutely toxic organophosphate pesticides.

Plant Cuticular Uptake and Basipetal Translocation Mechanistic Studies

The combination of high lipophilicity (logP 7.3) [2] and the auxinic activity of the fenoprop pharmacophore makes the octyl ester the preferred form for investigating foliar absorption mechanisms in woody species. Unlike the highly water-soluble sodium or potassium salts of fenoprop that remain on the leaf surface, the octyl ester readily partitions into the waxy cuticle and undergoes gradual enzymatic hydrolysis to release the active free acid intracellularly. This property is particularly relevant for studies modeling herbicide behavior in conifer or brush species where cuticular penetration is the rate-limiting step for efficacy.

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